molecular formula C23H21BrN2O5 B6483886 methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327184-29-1

methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B6483886
CAS No.: 1327184-29-1
M. Wt: 485.3 g/mol
InChI Key: AXMIVMMVFWTBNE-UHFFFAOYSA-N
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Description

Methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate is a structurally complex coumarin derivative. Its core consists of a 2H-chromen-2-one (coumarin) scaffold substituted at position 6 with a bromine atom and at position 3 with a carbamoyl group linked to an oxolan-2-ylmethyl moiety. The Z-configuration of the imine (2-ylidene)amino bridge connecting the coumarin ring to the methyl benzoate group confers distinct electronic and steric properties. This compound’s synthesis likely involves multi-step reactions, including condensation, amide coupling, and cyclization, akin to methodologies described in related coumarin derivatives .

Properties

IUPAC Name

methyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5/c1-29-23(28)14-4-2-5-17(11-14)26-22-19(21(27)25-13-18-6-3-9-30-18)12-15-10-16(24)7-8-20(15)31-22/h2,4-5,7-8,10-12,18H,3,6,9,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMIVMMVFWTBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 3-{[(2Z)-6-bromo-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate, a comparative analysis with structurally analogous coumarin derivatives is provided below:

Key Comparative Findings

Synthetic Pathways: The target compound shares synthetic parallels with and , where brominated coumarin intermediates undergo nucleophilic substitution or condensation reactions. For example, the use of sodium acetate as a base (as in ) and hydroxylamine derivatives (as in ) highlights common strategies for introducing nitrogen-containing functional groups.

Structural and Electronic Features: The Z-configuration of the imine bridge distinguishes the target compound from analogues with E-configurations or non-conjugated linkages. The oxolan-2-ylmethyl group introduces a tetrahydrofuran-derived substituent, contrasting with the benzyl or phenyl groups in . This modification may improve metabolic stability compared to benzyl-containing analogues .

The carbamoyl group’s oxolan-2-ylmethyl chain likely improves water solubility relative to purely aromatic substituents (e.g., phenyl in ), though less than hydroxylated analogues.

Crystallographic and Computational Analysis :

  • Structural refinement tools like SHELXL (used in ) and WinGX/ORTEP (described in ) are critical for resolving the Z-configuration and anisotropic displacement parameters of such compounds. For example, SHELXL’s robust handling of twinned data () would be essential for analyzing the target compound’s crystal lattice.

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